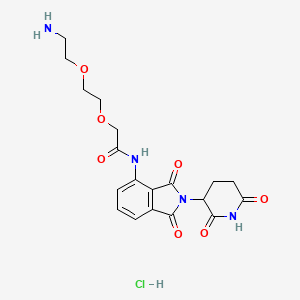

Pomalidomide-PEG2-NH2 hydrochloride

Description

Evolution of Modalities in Chemical Biology

Chemical biology as a discipline applies chemical tools and techniques to understand and manipulate biological systems. wikipedia.org Its history is marked by a continuous evolution of increasingly sophisticated methods to probe and control cellular functions. researchgate.net Early approaches focused on the synthesis of small molecules to inhibit enzyme activity, a cornerstone of traditional pharmacology. caltech.edu The development of techniques like directed evolution allowed for the engineering of novel proteins with desired functions. wikipedia.org More recently, the field has progressed towards synthetic molecules that can induce new biological functions, such as bringing two proteins together within a cell. wikipedia.org This conceptual leap paved the way for the development of heterobifunctional molecules like PROTACs, which represent a paradigm shift from occupancy-driven inhibition to event-driven degradation. caltech.eduresearchgate.net This evolution from inhibiting to actively destroying target proteins marks a significant advancement in our ability to control cellular processes with precision. portlandpress.com

Principles of the Ubiquitin-Proteasome System (UPS) in Cellular Proteostasis

The cell maintains a healthy balance of proteins, a state known as proteostasis, through sophisticated quality control mechanisms. thermofisher.com The primary pathway for the degradation of most intracellular proteins in eukaryotic cells is the ubiquitin-proteasome system (UPS). thermofisher.com This system is responsible for breaking down more than 80% of the proteins within a cell, including those that are misfolded, damaged, or no longer needed. mdpi.com

The UPS operates through a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.gov This process culminates in the tagging of a target protein with a chain of small protein molecules called ubiquitin. nih.govyoutube.com This polyubiquitin (B1169507) chain acts as a molecular "kiss of death," marking the protein for recognition and subsequent degradation by a large protein complex called the 26S proteasome. frontiersin.orgnih.govyoutube.com The proteasome then breaks down the tagged protein into smaller peptides, and the ubiquitin molecules are recycled for future use. thermofisher.comnih.gov This tightly regulated process is crucial for a vast array of cellular functions, including cell cycle control, DNA repair, and immune responses. elifesciences.orgnih.gov

Conceptual Framework of PROTAC-Mediated Protein Degradation

PROTAC technology ingeniously hijacks the cell's native UPS to selectively eliminate target proteins. sigmaaldrich.cnwikipedia.org By creating a bridge between a target protein and an E3 ubiquitin ligase, PROTACs induce the ubiquitination and subsequent degradation of proteins that would not normally be targeted by that specific E3 ligase. nih.gov

PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a linker. wikipedia.orgresearchgate.net One end, the "warhead," is a ligand that specifically binds to the protein of interest (POI), the protein targeted for degradation. sigmaaldrich.cnresearchgate.net The other end is a ligand that recruits an E3 ubiquitin ligase. sigmaaldrich.cnresearchgate.net The linker's role is to covalently connect these two ligands, and its length and composition are critical for the successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. nih.govnih.gov

Pomalidomide-PEG2-NH2 hydrochloride is a key building block in the synthesis of PROTACs. caltagmedsystems.co.uksigmaaldrich.com It consists of the pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ligase, attached to a PEG2 (polyethylene glycol) linker with a terminal amine group. caltagmedsystems.co.uksigmaaldrich.com This amine group provides a reactive site for covalently attaching a ligand that targets a specific protein of interest. sigmaaldrich.com

A key advantage of PROTACs is their catalytic mode of action. nih.govnih.gov Unlike traditional inhibitors that function in a dose-dependent manner requiring high concentrations to maintain target occupancy, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govcaltech.edu After the POI is ubiquitinated and sent to the proteasome for degradation, the PROTAC is released and can then recruit another target protein molecule, repeating the cycle. portlandpress.comnih.gov This catalytic activity allows PROTACs to be effective at very low, sub-stoichiometric concentrations, which can potentially reduce off-target effects and toxicity. portlandpress.comnih.gov The ability to induce the degradation of super-stoichiometric quantities of proteins is a significant improvement over traditional therapeutic strategies. caltech.edunih.gov

Significance of PROTAC Technology in Contemporary Academic Research

PROTAC technology has garnered immense interest from both academic researchers and the pharmaceutical industry. criver.comacs.org It provides a powerful tool to study the function of proteins by observing the effects of their removal from the cell, akin to a "chemical knockout." portlandpress.com This approach is reversible and can be controlled by the concentration and duration of PROTAC treatment. portlandpress.com

A major breakthrough offered by PROTACs is the ability to target proteins that have been historically considered "undruggable." nih.govfrontiersin.org These proteins often lack a distinct active site that can be targeted by traditional small molecule inhibitors. acs.org Since PROTACs only require a binding site on the target protein, not necessarily an active one, they can effectively target a much broader range of proteins, including transcription factors and scaffolding proteins. nih.govacs.org This has opened up new avenues for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections. frontiersin.orgtandfonline.com The development and application of PROTACs are rapidly expanding, with several candidates already in clinical trials, highlighting the significant promise of this technology. nih.govcriver.com

Chemical Compound Information

| Compound Name |

| Pomalidomide-PEG2-NH2 hydrochloride |

| Pomalidomide |

| Thalidomide (B1683933) |

| Lenalidomide (B1683929) |

| Ubiquitin |

Pomalidomide-PEG2-NH2 Hydrochloride Data Table

| Property | Value | Source |

|---|---|---|

| Synonym | 2-(2-(2-Aminoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride | sigmaaldrich.com |

| Molecular Formula | C19H23ClN4O7 | caltagmedsystems.co.uk |

| Molecular Weight | 454.86 g/mol | caltagmedsystems.co.uk |

| CAS Number | 2380273-73-2 | bicbiotech.com |

| Function | E3 ligase ligand-linker conjugate for PROTAC synthesis | caltagmedsystems.co.uk |

| E3 Ligase Ligand | Pomalidomide (binds to CRBN) | sigmaaldrich.com |

| Linker | PEG2 with a terminal amine (NH2) | sigmaaldrich.com |

Properties

Molecular Formula |

C19H23ClN4O7 |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H |

InChI Key |

RZNSRUSISUGVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN.Cl |

Origin of Product |

United States |

Pomalidomide Peg2 Nh2 Hydrochloride: a Foundational Protac Building Block

Structural Components and Their Intended Functional Roles

Pomalidomide-PEG2-NH2 hydrochloride is a conjugate molecule comprised of three distinct functional parts: a pomalidomide (B1683931) moiety, a polyethylene (B3416737) glycol (PEG2) linker, and a terminal amine group. sigmaaldrich.comcaltagmedsystems.co.uk Each component is strategically chosen for its specific role in the ultimate function of the PROTAC.

Pomalidomide Moiety: Cereblon (CRBN) E3 Ligase Recruitment Ligand

The pomalidomide portion of the molecule acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comresearchgate.net CRBN is a crucial component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, which is involved in the cell's natural process of marking proteins for degradation. nih.gov By binding to CRBN, the pomalidomide moiety effectively "hijacks" this E3 ligase, redirecting it to a new protein of interest. nih.gov Pomalidomide and its analogs, like thalidomide (B1683933) and lenalidomide (B1683929), are well-established binders of CRBN and are among the most frequently utilized E3 ligase ligands in PROTAC design. researchgate.netfrontiersin.orgresearchgate.net The choice of pomalidomide is often favored due to its favorable physicochemical properties and high metabolic and chemical stability. frontiersin.org

Polyethylene Glycol (PEG2) Linker: Conformer Generation and Biophysical Modulation

Solubility and Permeability: PEG linkers are known to enhance the water solubility of PROTACs, which can improve their compatibility with physiological environments and potentially affect cell permeability and oral absorption. axispharm.comprecisepeg.combiochempeg.com

Flexibility and Conformation: Flexible linkers like PEG chains allow the PROTAC to adopt a wide range of conformations. researchgate.net This flexibility is crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com

Tunability: The length of the PEG linker can be easily adjusted in the synthesis of different PROTACs, which is a key parameter for optimizing degradation efficiency. broadpharm.combiochempeg.com While this building block contains a PEG2 linker, other variations with different PEG lengths are also available. tenovapharma.comtargetmol.com

The properties of the linker, including its length, composition, and attachment points, significantly influence the stability of the ternary complex, the PROTAC's pharmacokinetic properties, and ultimately, the efficiency of target protein degradation. precisepeg.com

Terminal Amine Functional Group: Reactive Site for Ligand Conjugation

The terminal amine (-NH2) group, present as a hydrochloride salt, serves as a reactive handle for the next step in PROTAC synthesis. sigmaaldrich.com This primary amine provides a nucleophilic site for conjugation with a ligand that targets a specific protein of interest (POI). rndsystems.com This conjugation is typically achieved by forming an amide bond with a carboxylic acid group on the POI ligand. The modular nature of this design allows for the rapid assembly of a library of PROTACs against various targets by simply coupling different POI ligands to the Pomalidomide-PEG2-NH2 hydrochloride building block. sigmaaldrich.com

Role in the Modular Synthesis of Heterobifunctional PROTACs

Pomalidomide-PEG2-NH2 hydrochloride is an exemplary tool for the modular and streamlined synthesis of heterobifunctional PROTACs. researchgate.net The concept of modular synthesis is central to PROTAC development, allowing for the systematic variation of each of the three components—the E3 ligase ligand, the linker, and the POI ligand—to optimize the final degrader molecule. tocris.com

By providing a pre-functionalized E3 ligase ligand and linker combination, this building block significantly simplifies the synthetic process. Researchers can take this "off-the-shelf" component and readily attach their specific POI ligand, which often already exists or can be synthesized with a suitable reactive group. This approach accelerates the generation of diverse PROTAC libraries for screening and optimization. sigmaaldrich.comnih.gov The ability to quickly create variations in the linker length and composition by using similar building blocks with different PEG chain lengths (e.g., Pomalidomide-PEG3-NH2, Pomalidomide-PEG4-NH2) further enhances the efficiency of this modular strategy. tenovapharma.commedchemexpress.com

Positioning within the Landscape of E3 Ligase Ligand-Linker Conjugates

Pomalidomide-PEG2-NH2 hydrochloride is a prominent member of a growing toolbox of degrader building blocks available to researchers. tocris.com While a vast number of E3 ligases exist in human cells, the majority of PROTACs developed to date utilize ligands for either CRBN or the von Hippel-Lindau (VHL) E3 ligase. frontiersin.orgmdpi.com

Within the CRBN-targeting building blocks, pomalidomide-based conjugates are very common. researchgate.net They are offered with a variety of linkers, including simple alkyl chains and PEG chains of varying lengths, and with different terminal functional groups for conjugation (e.g., amines, carboxylic acids, azides, alkynes). tenovapharma.comtocris.com The choice between these depends on the desired chemical properties of the final PROTAC and the specific conjugation chemistry to be employed.

The table below provides a comparative overview of Pomalidomide-PEG2-NH2 hydrochloride alongside other representative E3 ligase ligand-linker conjugates. This highlights the modularity and variety available for PROTAC synthesis.

| E3 Ligase Ligand | Linker Type | Terminal Functional Group |

| Pomalidomide | PEG2 | Amine (hydrochloride) |

| Pomalidomide | Alkyl (C3) | Amine (hydrochloride) |

| Pomalidomide | PEG4 | Amine (hydrochloride) |

| Pomalidomide | PEG5 | Azide (B81097) |

| Von Hippel-Lindau (VHL) | PEG4 | Amine |

| Von Hippel-Lindau (VHL) | Alkyl | Carboxylic Acid |

This table illustrates the diversity of building blocks available, allowing for systematic optimization of PROTAC molecules. The selection of a specific building block, such as Pomalidomide-PEG2-NH2 hydrochloride, is a critical first step in the rational design of potent and selective protein degraders.

Advanced Methodologies for Protac Synthesis Utilizing Pomalidomide Peg2 Nh2 Hydrochloride

Synthetic Strategies for Conjugation to Target Protein Ligands

The primary amine group on Pomalidomide-PEG2-NH2 hydrochloride serves as a key functional handle for conjugation to a variety of target protein ligands. sigmaaldrich.commedkoo.com The choice of conjugation strategy is critical and often depends on the functional groups available on the target protein ligand.

Amide Coupling Reactions with Carboxyl-Functionalized Ligands

A prevalent and robust method for conjugating Pomalidomide-PEG2-NH2 hydrochloride to target protein ligands is through the formation of an amide bond. sigmaaldrich.com This strategy is particularly effective when the target protein ligand possesses a carboxylic acid functionality. The reaction involves the activation of the carboxyl group on the target ligand, typically using standard peptide coupling reagents, followed by nucleophilic attack from the primary amine of the Pomalidomide-PEG2-NH2 hydrochloride.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature.

A key advantage of this approach is the stability of the resulting amide bond, which is crucial for the in vivo efficacy of the PROTAC. Furthermore, the commercial availability of a wide range of coupling reagents provides chemists with a versatile toolbox to optimize reaction conditions for specific substrates.

Exploration of Orthogonal Click Chemistry Approaches

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained significant traction as a highly efficient and orthogonal method for PROTAC synthesis. nih.govunibo.it This approach offers a powerful alternative to traditional amide coupling, especially when dealing with complex molecules or when chemoselectivity is a primary concern. unibo.itbiochempeg.com

To utilize this strategy, one of the components—either the Pomalidomide-PEG-NH2 linker or the target protein ligand—is functionalized with an azide (B81097) group, while the other is functionalized with a terminal alkyne. The subsequent "click" reaction proceeds with high yield and specificity, often under mild, biocompatible conditions. unibo.it For instance, a target protein ligand containing an alkyne can be readily coupled to an azide-modified pomalidomide-PEG linker.

Parallel Synthesis and Library Generation for PROTAC Discovery

The discovery of an optimal PROTAC for a specific target protein often requires the synthesis and screening of a large library of analogues. sigmaaldrich.com This is because subtle variations in the E3 ligase ligand, the target protein ligand, and the connecting linker can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation. scholaris.casigmaaldrich.com

High-Throughput Synthesis of Pomalidomide-PEG2-NH2 Hydrochloride Derivatives

To expedite the discovery process, high-throughput synthesis (HTS) methodologies are increasingly being employed to generate large libraries of PROTACs. nih.gov Parallel synthesis platforms allow for the simultaneous synthesis of multiple PROTACs in a spatially addressed format, such as a 96-well plate. researchgate.net By using Pomalidomide-PEG2-NH2 hydrochloride as a common building block, diverse libraries can be rapidly generated by reacting it with a collection of different carboxyl-functionalized target protein ligands. sigmaaldrich.comsigmaaldrich.com

Automated liquid handlers can be used to dispense reagents, and reactions can be carried out in parallel, significantly reducing the time and effort required for library synthesis. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the synthesis of pomalidomide (B1683931) building blocks, often achieving high yields in a fraction of the time required for conventional heating methods. rsc.org

Diversity-Oriented Synthesis for Linker Length and Composition Variation

The length and chemical composition of the linker are critical parameters that influence a PROTAC's ability to induce the degradation of its target protein. scholaris.ca Therefore, creating libraries with diverse linker structures is a key strategy in PROTAC optimization. nih.gov Diversity-oriented synthesis (DOS) approaches aim to generate structurally diverse molecules from a common starting material.

Starting with Pomalidomide-PEG2-NH2 hydrochloride, the linker can be systematically varied. For example, a range of PEG-based linkers with different numbers of ethylene (B1197577) glycol units can be employed to explore the impact of linker length. iris-biotech.de Additionally, linkers with different chemical properties, such as varying degrees of rigidity or hydrophilicity, can be incorporated to fine-tune the physicochemical properties of the resulting PROTACs. The use of pre-synthesized E3 ligand-linker intermediates, including a variety of pomalidomide-PEG-amine hydrochlorides with different PEG lengths, facilitates this modular approach to library generation. researchgate.netmedchemexpress.combiochempeg.commedchemexpress.comiris-biotech.deiris-biotech.de

Analytical and Purification Methodologies for Synthesized PROTAC Conjugates

Following synthesis, the purification and characterization of PROTAC conjugates are essential to ensure their identity, purity, and suitability for biological evaluation. Given the often-modest yields and potential for byproduct formation in PROTAC synthesis, robust analytical and purification techniques are critical. nih.govbeilstein-journals.org

Standard purification techniques such as flash column chromatography on silica (B1680970) gel are commonly employed to separate the desired PROTAC from unreacted starting materials and reaction byproducts. nih.gov For more challenging separations, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for achieving high purity. beilstein-journals.org

Mechanistic Insights into Protac Mediated Degradation Involving Pomalidomide Peg2 Nh2 Hydrochloride Derivatives

Formation of the Productive Ternary Complex: Target Protein-PROTAC-E3 Ligase

The critical initiating step in the PROTAC mechanism of action is the formation of a stable and productive ternary complex, consisting of the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase. nih.govpromega.com This assembly brings the target protein into close proximity with the E3 ligase, an essential prerequisite for the subsequent ubiquitination process. nih.govbiorxiv.org The formation of this complex is a dynamic equilibrium involving the PROTAC binding to either the POI or the E3 ligase to form binary complexes, which then associate to form the ternary structure. youtube.com

Molecular Recognition and Binding Dynamics in Ternary Complex Assembly

The assembly of the ternary complex is governed by intricate molecular recognition events. The pomalidomide (B1683931) portion of the PROTAC fits into a specific hydrophobic pocket on the Cereblon (CRBN) protein, which acts as the substrate receptor for the CUL4-RING E3 ligase complex (CRL4^CRBN^). nih.govbinasss.sa.cr This interaction is crucial and is often the primary anchor for recruiting the E3 ligase machinery. ashpublications.org Simultaneously, the other end of the PROTAC binds to the target protein. nih.gov

The stability and formation rate of the ternary complex are not solely dependent on the binary binding affinities of the PROTAC's individual ligands. A key factor is cooperativity , which describes how the binding of one protein influences the PROTAC's affinity for the other. nih.gov Positive cooperativity occurs when new, favorable protein-protein interactions are formed between the POI and the E3 ligase at the interface created by the PROTAC, stabilizing the complex beyond the sum of its parts. biorxiv.orgnih.gov Conversely, negative cooperativity can arise if the proteins sterically hinder or repel each other. nih.gov While positive cooperativity can enhance degradation potency, it is not always a prerequisite, and even negatively cooperative PROTACs can be effective degraders. biorxiv.orgnih.gov

| Parameter | Description | Significance in Ternary Complex Formation |

| Binary Affinity (Kd) | The dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase individually. | A foundational element, but not the sole predictor of degradation efficiency. nih.gov |

| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. α > 1 indicates positive cooperativity; α < 1 indicates negative cooperativity. | High cooperativity can significantly stabilize the ternary complex, leading to more efficient degradation. youtube.comnih.gov |

| Ternary Complex Half-life | The duration for which the ternary complex remains intact. | A longer half-life can provide a greater window for the ubiquitination reaction to occur. biorxiv.orgnih.gov |

| Conformational Dynamics | The flexibility and movement of the proteins and linker within the ternary complex. | A degree of flexibility is necessary to position lysine (B10760008) residues for ubiquitination, but excessive movement can destabilize the complex. nih.govresearchgate.netelifesciences.org |

Influence of Linker Characteristics on Ternary Complex Stability and Geometry

The linker connecting the pomalidomide and POI ligands is not a passive spacer; it plays a critical role in determining the efficacy of the PROTAC. axispharm.comprecisepeg.com Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex. precisepeg.comresearchgate.net

Linker Length: The length of the linker is paramount. If it is too short, steric clashes can prevent the simultaneous binding of the POI and E3 ligase, inhibiting ternary complex formation. nih.gov If it is too long, it may fail to bring the two proteins into a productive orientation for ubiquitin transfer, reducing degradation efficiency. nih.gov The optimal length is highly specific to the particular POI-E3 ligase pair. nih.gov

Linker Composition and Flexibility: The chemical makeup of the linker affects crucial properties like solubility and cell permeability. axispharm.com PEG linkers, such as the one in Pomalidomide-PEG2-NH2 hydrochloride, are frequently used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. precisepeg.com The flexibility of PEG linkers allows the complex to adopt various conformations, which can be permissive for degradation by creating a large "ubiquitylation zone". nih.govresearchgate.net However, excessive flexibility can be detrimental. researchgate.net Introducing rigid elements, such as aromatic rings, into a linker can help pre-organize the PROTAC into an active conformation, enhancing ternary complex stability through new interactions like π-π stacking. precisepeg.comresearchgate.net

| Linker Type | Key Characteristics | Impact on Ternary Complex |

| Alkyl-based | Generally flexible and hydrophobic. precisepeg.com | Can be synthetically accessible but may limit water solubility. Polarity can be tuned with embedded functional groups. precisepeg.com |

| PEG-based | Hydrophilic, flexible, and biocompatible. precisepeg.com | Improves solubility and allows for versatile modification. precisepeg.comnih.gov The flexibility can help achieve a productive orientation for ubiquitination. nih.gov |

| Rigid (e.g., Aromatic) | Constrained, planar structures. precisepeg.com | Can enhance stability by pre-organizing the PROTAC and promoting favorable protein-protein interactions. precisepeg.comresearchgate.net May improve binding geometry. precisepeg.com |

E3 Ligase Recruitment and Substrate Ubiquitination Cascade Initiation

Once a productive ternary complex is formed, the PROTAC effectively hijacks the CRL4^CRBN^ E3 ligase machinery. nih.govnih.gov This initiates the ubiquitination cascade, a multi-step enzymatic process. nih.govresearchgate.net First, a ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. nih.govresearchgate.net The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). researchgate.net The E3 ligase, recruited by the PROTAC, acts as a scaffold, bringing the E2-ubiquitin complex into close proximity with the target protein. nih.govresearchgate.net

The crucial step is the transfer of ubiquitin from the E2 enzyme to accessible lysine residues on the surface of the target protein. nih.govelifesciences.org The geometry of the ternary complex, dictated by the PROTAC's structure, is vital for positioning a lysine residue within the catalytic zone of the E2 enzyme. biorxiv.orgelifesciences.org This process is often repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein, most commonly linked via the K48 position of ubiquitin, which serves as a potent signal for degradation. frontiersin.org

Proteasomal Recognition and Subsequent Target Protein Degradation

The polyubiquitinated target protein is now marked for destruction by the 26S proteasome, the cell's primary machinery for protein degradation. promega.comfrontiersin.org The proteasome recognizes the polyubiquitin tag, binds to the marked protein, and unfolds it. slas.org The unfolded polypeptide chain is then fed into the proteasome's catalytic core, where it is cleaved into small peptides. researchgate.net

A key feature of the PROTAC mechanism is its catalytic nature. acs.org After the target protein is ubiquitinated and directed to the proteasome, the PROTAC dissociates from the complex. researchgate.netacs.org The freed PROTAC molecule and the E3 ligase can then engage another target protein molecule, initiating a new cycle of degradation. researchgate.net This catalytic action allows PROTACs to be effective at sub-stoichiometric concentrations, making them highly potent molecules. mdpi.com

Research Applications and Functional Evaluation of Pomalidomide Peg2 Nh2 Hydrochloride Derived Protacs

In Vitro Biochemical and Cellular Assays for Degradation Efficacy

The successful development of a PROTAC relies on rigorous in vitro testing to confirm its ability to induce the degradation of the target protein. This involves a multi-step validation process, from quantifying protein loss to characterizing the molecular interactions that drive this degradation.

Quantitative Analysis of Target Protein Degradation (e.g., Immunoblotting)

A primary method for quantifying the degradation of a target protein is immunoblotting, or Western blotting. This technique allows for the direct visualization and quantification of protein levels in cells following treatment with a PROTAC. Researchers treat cultured cells with varying concentrations of the PROTAC over a specific time course. Cell lysates are then prepared and subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein.

The data obtained from immunoblotting are used to determine key efficacy parameters for a PROTAC:

DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC that results in a 50% reduction in the level of the target protein.

Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.

For instance, a series of novel pomalidomide-based PROTACs designed to target the Epidermal Growth Factor Receptor (EGFR) were evaluated in A549 lung cancer cells. Western blot analysis demonstrated that the most promising compounds induced potent, concentration-dependent degradation of EGFR. nih.gov Similarly, a pomalidomide-derived PROTAC, ZQ-23, was shown to selectively degrade Histone Deacetylase 8 (HDAC8), achieving a Dₘₐₓ of 93% with a DC₅₀ of 147 nM. nih.gov These quantitative values are essential for comparing the potency and efficacy of different PROTAC molecules during optimization.

| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

|---|---|---|---|---|---|

| Compound 16 | EGFR | A549 | 32.9 nM | 96% | nih.gov |

| ZQ-23 | HDAC8 | Molt-4 | 147 nM | 93% | nih.gov |

Assessment of E3 Ligase Engagement and Activity

For a pomalidomide-based PROTAC to function, its pomalidomide (B1683931) moiety must effectively engage with the CRBN E3 ligase. Several assays are employed to confirm this crucial interaction. Cell-based target engagement assays can quantitatively measure the binding of a compound to CRBN within a live-cell environment. promega.com

One approach involves using homo-PROTACs—symmetrical molecules consisting of two pomalidomide ligands joined by a linker. These molecules are designed to induce the dimerization and subsequent auto-degradation of CRBN itself. By measuring the loss of CRBN protein, researchers can confirm that the pomalidomide moiety is actively engaging the ligase in a cellular context. ashpublications.org Studies with pomalidomide-based homo-PROTACs have shown that these compounds can potently degrade CRBN, and this effect is blocked by inhibitors of the proteasome or neddylation pathway, confirming the mechanism of action. ashpublications.org

Furthermore, global proteomic analyses can be used to assess the specificity of CRBN engagement. In studies using a potent homo-PROTAC, proteome-wide analysis demonstrated that the compound specifically induced the degradation of CRBN with minimal impact on other proteins, including other components of the CRL4 E3 ligase complex. ashpublications.org

Measurement of Target Protein Ubiquitination

The formation of the ternary POI-PROTAC-CRBN complex initiates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for destruction by the proteasome. nih.gov Confirming that a PROTAC induces ubiquitination of its target is a key step in mechanistic validation. nih.gov

Several methods exist to measure this process:

Immunoprecipitation-Western Blot : The target protein is immunoprecipitated from cells treated with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The resulting sample is then analyzed by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on the target.

In Vitro Ubiquitination Assays : These assays are performed using purified components, including the target protein, CRBN complex, E1 and E2 enzymes, ATP, and biotinylated ubiquitin. The level of ubiquitination on the target protein can then be quantified. bpsbioscience.com

Live-Cell BRET/FRET Assays : Advanced techniques like NanoBRET® (Bioluminescence Resonance Energy Transfer) allow for the real-time measurement of ubiquitination in living cells. promega.com In this setup, the target protein is fused to a NanoLuc® luciferase (the BRET donor), and ubiquitin is fused to a fluorophore (the BRET acceptor). An increase in the BRET signal upon PROTAC treatment indicates the proximity and attachment of ubiquitin to the target protein. promega.com

Studies have confirmed that pomalidomide-based PROTACs targeting EGFR and HDAC8 mediate degradation through the ubiquitin-proteasome pathway. nih.govnih.gov

Biophysical Characterization of Ternary Complex Formation (e.g., TR-FRET, SPR)

The cornerstone of PROTAC action is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The stability and kinetics of this complex are critical determinants of degradation efficiency. Several biophysical techniques are used to characterize these interactions. promega.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This proximity-based assay measures the formation of the ternary complex in solution. The target protein and the E3 ligase are labeled with a FRET donor and acceptor pair. In the presence of a PROTAC that successfully brings the two proteins together, energy transfer occurs, generating a measurable signal that is proportional to the amount of ternary complex formed.

Surface Plasmon Resonance (SPR) : SPR is a powerful label-free technique for measuring the kinetics (on- and off-rates) and affinity of molecular interactions. In a typical setup, the E3 ligase is immobilized on a sensor chip. A solution containing the target protein and the PROTAC is then flowed over the chip. The formation of the ternary complex on the sensor surface is detected as a change in the refractive index, providing real-time data on the association and dissociation of the complex.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) : Similar to TR-FRET, AlphaLISA is a bead-based proximity assay. Donor and acceptor beads are coated with antibodies or tags that bind to the target protein and E3 ligase. When the ternary complex forms, the beads are brought into close proximity, leading to a cascade of chemical reactions that produce a strong luminescent signal. bpsbioscience.com

These assays are crucial for understanding structure-activity relationships, such as how changes in linker length or composition affect the stability and cooperativity of the ternary complex.

| Assay | Principle | Key Parameters Measured | Format |

|---|---|---|---|

| TR-FRET | Proximity-based energy transfer between labeled proteins | Complex formation, Potency (EC₅₀) | Biochemical, Homogeneous |

| SPR | Change in refractive index upon mass binding to a surface | Kinetics (kₐ, kₔ), Affinity (Kₔ), Cooperativity | Biochemical, Label-free |

| AlphaLISA | Proximity-based signal amplification from donor/acceptor beads | Complex formation, Potency (EC₅₀) | Biochemical, Homogeneous |

| NanoBRET | Bioluminescence resonance energy transfer in live cells | Intracellular complex formation, Kinetics | Cell-based, Live-cell |

Functional Consequences of Targeted Protein Degradation in Biological Systems

Beyond confirming the mechanism of degradation, it is vital to assess the functional impact of removing the target protein on cellular behavior. This is achieved through phenotypic screening and analysis, which links the targeted degradation event to a measurable biological outcome.

Cellular Phenotypic Screening and Analysis

Phenotypic screening involves treating cells with the PROTAC and observing changes in their behavior or function. These assays can reveal the therapeutic potential of a PROTAC by demonstrating its effect on disease-relevant phenotypes.

For example, pomalidomide-based PROTACs targeting EGFR were tested for their anti-proliferative effects across a panel of human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer. The most potent EGFR-degrading PROTAC, compound 16, demonstrated significantly greater activity in inhibiting cancer cell growth compared to the traditional inhibitor erlotinib. nih.gov

In other studies, the functional consequences of degradation extend beyond simple cytotoxicity.

Immune Modulation : Pomalidomide itself is known to have immunomodulatory effects. Research has shown that it can increase the surface expression of Major Histocompatibility Complex class I (MHC-I) and co-stimulatory molecules like B7-2 and ICAM-1 on cancer cells. This phenotypic change enhances the recognition and killing of tumor cells by natural killer (NK) cells and increases T-cell activation. nih.gov

Apoptosis and Cell Cycle Arrest : A pomalidomide-based PROTAC targeting BRD4, dBET1, was shown to cause a more sustained suppression of the oncogene c-MYC compared to a simple BRD4 inhibitor. This enhanced downstream effect resulted in a stronger induction of apoptosis and inhibition of proliferation in B-cell lymphoma models. nih.gov

Targeted Delivery and Action : To improve specificity, a folate-caged pomalidomide-derived PROTAC was developed to target anaplastic lymphoma kinase (ALK) in cancer cells overexpressing the folate receptor. This PROTAC effectively degraded ALK fusion proteins and suppressed cancer cell proliferation only in cells expressing the receptor, demonstrating a clear phenotypic consequence tied to the targeted delivery and degradation mechanism. nih.gov

Pathway Perturbation and Modulatory Effects

PROTACs synthesized using Pomalidomide-PEG2-NH2 hydrochloride are designed to induce the degradation of a target protein by bringing it into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome. The specific and efficient removal of a target protein can have profound effects on the cellular signaling pathways in which it operates.

One of the most well-documented examples of pathway perturbation by a pomalidomide-based PROTAC involves the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. While specific data for a PROTAC synthesized directly from Pomalidomide-PEG2-NH2 hydrochloride is not extensively detailed in publicly available literature, the principles can be understood from closely related molecules. For instance, the BRD4 degrader ARV-825, which incorporates a pomalidomide-based CRBN ligand and a linker, has been shown to potently degrade BRD4. nih.gov The degradation of BRD4 leads to the significant downregulation of the MYC oncogene, a critical driver in many cancers that is often considered "undruggable" by traditional small molecule inhibitors. nih.gov This demonstrates the capacity of these PROTACs to perturb critical oncogenic pathways.

The degradation of a target protein by a PROTAC can lead to a more profound and sustained pathway inhibition compared to traditional inhibitors. While an inhibitor only blocks the activity of a protein, a degrader removes the entire protein scaffold, thereby eliminating all of its functions, including enzymatic activity, scaffolding functions, and protein-protein interactions. This comprehensive removal can prevent the development of resistance mechanisms that can arise with traditional inhibitors.

| PROTAC Target | Downstream Pathway Affected | Key Modulatory Effects |

| BRD4 | c-Myc Signaling | Downregulation of MYC expression, cell cycle arrest, and apoptosis in cancer cells. |

| EGFR | MAPK/ERK and PI3K/Akt Pathways | Inhibition of cell proliferation, survival, and metastasis in cancer models. |

| KRAS G12C | MAPK Signaling | Suppression of downstream signaling, leading to anti-proliferative effects in cancer cells with this specific mutation. |

Applications in Chemical Biology Research

Beyond their therapeutic potential, PROTACs derived from Pomalidomide-PEG2-NH2 hydrochloride are invaluable tools in chemical biology for dissecting complex biological processes.

Target Validation Studies and Functional Genomics

A fundamental challenge in drug discovery is validating that the engagement of a specific protein target will have the desired therapeutic effect. PROTACs offer a powerful method for target validation by enabling the specific and reversible knockdown of a target protein. nih.gov The ability to rapidly degrade a protein of interest allows researchers to study the resulting phenotypic changes in cells or organisms, thereby directly linking the protein's function to a specific biological outcome.

The use of Pomalidomide-PEG2-NH2 hydrochloride as a starting material allows for the systematic generation of PROTAC libraries with varying linkers and target-binding ligands. This modularity is crucial for optimizing the degradation efficiency and selectivity for a given target. By comparing the effects of a potent degrader with a non-degrading control molecule (often an epimer of the E3 ligase ligand or a molecule with a linker that does not permit ternary complex formation), researchers can confidently attribute the observed biological effects to the degradation of the target protein. This approach provides a more definitive validation of a drug target than traditional genetic methods like RNA interference (RNAi) or CRISPR, which can sometimes have off-target effects or may not be as rapid or reversible.

Rational Design Principles for Protacs Incorporating Pomalidomide Peg2 Nh2 Hydrochloride

Optimization of Linker Length and Topological Features

The spatial arrangement and distance between the POI and the E3 ligase are crucial for effective ubiquitination. The linker's primary role is to bridge these two proteins optimally. sigmaaldrich.com This optimization process is not merely about spanning a distance but involves intricate adjustments to the linker's length and three-dimensional structure.

Polyethylene (B3416737) glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their synthetic tractability and ability to systematically vary linker length. nih.govnih.gov The number of repeating ethylene (B1197577) glycol units directly dictates the linker's length, which is a critical parameter for degradation efficiency. sigmaaldrich.comjenkemusa.com An optimal linker length is necessary to facilitate the formation of a stable ternary complex. nih.gov A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively, while an overly long linker might not sufficiently restrict the proteins' proximity, reducing the likelihood of a productive encounter.

Research has demonstrated that even slight modifications to the number of PEG units can significantly impact a PROTAC's activity. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, a series of PROTACs were synthesized using pomalidomide (B1683931) connected to a BTK binder via PEG linkers of varying lengths (from 1 to 11 units). acs.org This systematic variation allowed for the identification of an optimal length that maximized degradation. The empirical nature of this optimization is a common theme in PROTAC development, often requiring the synthesis and testing of a library of compounds with different linker lengths to identify the most potent degrader for a specific target. sigmaaldrich.com The commercial availability of building blocks like Pomalidomide-PEGn-X (where 'n' is the number of PEG units and 'X' is a reactive handle) facilitates this library-based approach. nih.govsigmaaldrich.com

Table 1: Examples of Pomalidomide-PEG-Linker Variations for PROTAC Synthesis This table illustrates the common strategy of varying PEG linker length and terminal functional groups to optimize PROTAC design.

| Compound Name | Number of PEG Units | Terminal Functional Group | Purpose |

| Pomalidomide-PEG1-NH2 hydrochloride | 1 | Amine | Conjugation to a POI ligand's carboxylic acid. sigmaaldrich.commedchemexpress.com |

| Pomalidomide-PEG2-NH2 hydrochloride | 2 | Amine | Conjugation to a POI ligand's carboxylic acid. |

| Pomalidomide-PEG3-NH2 hydrochloride | 3 | Amine | Systematic extension of linker length for optimization. |

| Pomalidomide-PEG4-CO2H | 4 | Carboxylic Acid | Conjugation to a POI ligand's amine group. sigmaaldrich.com |

| Pomalidomide-PEG5-Azide | 5 | Azide (B81097) | Enables "click chemistry" for conjugation to an alkyne-modified POI ligand. bpsbioscience.com |

| Pomalidomide-PEG6-CO2H | 6 | Carboxylic Acid | Further extension of linker length for optimization. |

PROTAC linkers can be broadly classified as flexible or rigid. precisepeg.com The PEG2 linker in Pomalidomide-PEG2-NH2 hydrochloride is a classic example of a flexible linker. nih.gov Such linkers, which also include alkyl chains, provide significant conformational freedom, allowing the PROTAC to adopt various spatial arrangements to facilitate the optimal orientation between the POI and the E3 ligase for ternary complex formation. precisepeg.comnih.gov This flexibility can be advantageous in the early stages of PROTAC design when the precise structural requirements for the ternary complex are unknown.

In contrast, rigid linkers incorporate structural elements like cycloalkanes (e.g., piperidine, piperazine), aromatic rings, or alkynes. precisepeg.comnih.govresearchgate.net These elements restrict the conformational freedom of the PROTAC. The rationale for using rigid linkers is to pre-organize the molecule into a bioactive conformation that favors ternary complex formation, potentially increasing its stability and potency. nih.gov Rigidity can also enhance metabolic stability. nih.gov

However, the choice between flexible and rigid linkers is highly context-dependent. While flexibility can be beneficial, it can also make a PROTAC more susceptible to oxidative metabolism. nih.gov Conversely, increased rigidity does not always lead to better outcomes. In one study, replacing a flexible PEG unit in an androgen receptor (AR)-targeting PROTAC with more rigid phenyl rings completely abolished its degradation activity. nih.gov This suggests that for some systems, the conformational adaptability afforded by a flexible linker is essential for achieving a productive ternary complex geometry, whereas a rigid linker might lock the molecule in a non-productive state. nih.gov

Modulating Linker Composition and Functionalization

The balance between hydrophilicity (water-loving) and hydrophobicity (water-fearing) in the linker is critical for a PROTAC's physicochemical properties. The PEG component of Pomalidomide-PEG2-NH2 hydrochloride, composed of repeating ethylene glycol units, imparts significant hydrophilicity. precisepeg.comjenkemusa.com This increased water solubility can improve a PROTAC's compatibility with physiological environments. precisepeg.com

To construct a PROTAC, the linker must be attached to both the E3 ligase ligand and the POI ligand. This is achieved through reactive functional groups, or "handles," at the linker's terminus. Pomalidomide-PEG2-NH2 hydrochloride features a terminal primary amine (-NH2) as its reactive handle. This amine is nucleophilic and is typically used to form a stable amide bond by reacting with a carboxylic acid on the POI ligand. sigmaaldrich.commedchemexpress.com

The ability to introduce a variety of reactive handles allows for synthetic versatility and the use of different conjugation strategies. nih.gov This is particularly useful for building PROTAC libraries. For example, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient and popular method for PROTAC synthesis. nih.gov This involves using a linker with a terminal azide group (like Pomalidomide-PEG5-Azide) to react with an alkyne-modified POI ligand. bpsbioscience.com The resulting triazole ring is also metabolically stable. precisepeg.com The availability of pomalidomide-linker conjugates with different orthogonal handles enables chemists to rapidly assemble diverse PROTACs to explore structure-activity relationships. nih.govsigmaaldrich.com

Table 2: Orthogonal Reactive Handles for Pomalidomide-Linker Conjugates This table showcases various functional groups used in pomalidomide-based PROTAC building blocks for different chemical ligation strategies.

| Reactive Handle | Chemical Group | Typical Reaction Partner | Conjugation Chemistry |

| Amine | -NH2 | Carboxylic Acid (-COOH) | Amide bond formation |

| Carboxylic Acid | -COOH | Amine (-NH2) | Amide bond formation tocris.com |

| Azide | -N3 | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) bpsbioscience.com |

| Alkyne | -C≡CH | Azide (-N3) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| Phosphoramidite | -P(N(iPr)2)(O(CH2)2CN) | Hydroxyl (-OH) | Phosphite triester chemistry (for oligonucleotide conjugation) sigmaaldrich.com |

Strategies for Enhancing Ternary Complex Formation and Degradation Kinetics

The ultimate goal of linker optimization is to promote the formation of a stable and catalytically competent ternary complex, which is the key intermediate species for inducing protein degradation. biorxiv.orgbiorxiv.org The stability and kinetics of this complex are paramount.

The linker directly influences the protein-protein interactions (PPIs) between the target and the E3 ligase within the ternary complex. A well-designed linker not only connects the two ligands but also orients them to maximize favorable contacts between the two protein surfaces. nih.govnih.gov In some cases, the linker itself can form direct interactions with the proteins, further stabilizing the assembly. nih.gov

A critical concept in ternary complex formation is cooperativity (α). nih.govnanotempertech.com Positive cooperativity occurs when the binding of the PROTAC to one protein partner increases its affinity for the second partner, resulting in a ternary complex that is more stable than what would be predicted from the individual binary binding affinities. researchgate.netyoutube.com This enhancement often arises from the formation of new, favorable PPIs at the protein-protein interface induced by the PROTAC. nih.gov High cooperativity can lead to more stable and long-lived ternary complexes, which in turn correlates with faster and more profound protein degradation. biorxiv.orgbiorxiv.org

Computational modeling and biophysical methods like Surface Plasmon Resonance (SPR) are increasingly used to understand and predict ternary complex formation. acs.orgbiorxiv.orgnih.gov These techniques can help rationalize why certain linkers are more effective than others and guide the design of new PROTACs with improved properties. nih.gov For example, SPR can be used to measure the kinetics (on- and off-rates) of ternary complex formation and dissociation. Studies have shown that a slower dissociation rate (off-rate) of the ternary complex correlates with a greater initial rate of intracellular degradation, highlighting that a stable complex is crucial for efficient ubiquitination before the complex disassembles. biorxiv.orgbiorxiv.org Therefore, strategies in PROTAC design are increasingly focused not just on the presence of the linker, but on fine-tuning its features to enhance the kinetic stability of the ternary complex.

Engineering Selectivity of PROTACs for Specific Protein Targets

The engineering of selectivity is a cornerstone of modern drug development, and in the realm of Proteolysis Targeting Chimeras (PROTACs), it presents both a significant challenge and a remarkable opportunity. PROTACs, by their nature as heterobifunctional molecules, offer multiple avenues for tuning target specificity. These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The precise architecture of this linker is not merely a spacer but a critical determinant of the PROTAC's biological activity, particularly its ability to selectively degrade a specific protein, even among highly homologous family members. nih.govnih.gov The use of defined building blocks like Pomalidomide-PEG2-NH2 hydrochloride, which provides a pomalidomide ligand for the Cereblon (CRBN) E3 ligase pre-attached to a flexible two-unit polyethylene glycol (PEG) linker, exemplifies the modular approach to rationally designing selectivity. researchgate.net

The selectivity of a PROTAC does not arise solely from the binding affinity of its warhead to the target protein. Instead, it is heavily influenced by the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. nih.govnih.gov The linker's length, composition, and attachment points on both ligands are pivotal in dictating the geometry and protein-protein interactions within this complex, thereby enabling the degradation of one protein over another. nih.govnih.gov

Linker Length and Isoform Selectivity

Systematic variation of the linker length is a key strategy for achieving degradation selectivity between closely related protein isoforms. arxiv.org Even subtle changes, such as the addition or subtraction of a single linker unit, can dramatically alter the degradation profile. nih.gov A shorter linker might impose a specific conformational constraint that allows for a productive ternary complex with one protein isoform but causes steric clashes with another. Conversely, a longer linker may be required to span the distance between the E3 ligase and a particular POI without inducing strain. nih.govarxiv.org

A compelling example of linker length-dependent selectivity was demonstrated with a PROTAC based on the kinase inhibitor lapatinib. A version of the PROTAC with a certain linker length was capable of degrading both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). However, the simple extension of the linker by a single ethylene glycol unit resulted in a PROTAC that was highly selective for the degradation of EGFR, with its activity against HER2 being completely abolished. nih.gov

Similarly, in the p38 mitogen-activated protein kinase (MAPK) family, which shares high structural homology, linker length was a key differentiator. A pomalidomide-based PROTAC with a 10-atom linker was found to selectively degrade the p38δ isoform while having a minimal impact on other family members like p38α. arxiv.org This fine-tuning illustrates how the linker governs the spatial arrangement necessary for the E3 ligase to effectively ubiquitinate a specific target.

Linker Composition and Attachment Points

The chemical makeup of the linker also plays a profound role. The most commonly used linkers are based on alkyl chains and PEG units, as they are synthetically tractable and allow for systematic modifications. nih.govnih.gov The choice between a more hydrophobic alkyl linker and a more hydrophilic PEG linker can influence not only the physicochemical properties of the PROTAC but also its binding interactions within the ternary complex. nih.gov

In the case of the well-studied BET degrader MZ1, which selectively degrades BRD4 over its homologs BRD2 and BRD3, the PEG linker is not an inert connector. The ether oxygen within the linker forms a specific hydrogen bond with a histidine residue unique to the BRD4 bromodomain. nih.gov This interaction contributes to the stability and cooperativity of the ternary complex, enhancing selectivity. Replacing the PEG linker with an alkyl chain of similar length would abrogate this key interaction, likely reducing or eliminating the observed selectivity. nih.gov

The points at which the linker is attached to the POI ligand and the E3 ligase ligand are also critical variables. nih.govnih.gov Different attachment vectors can orient the two proteins in distinct ways, favoring or preventing the formation of a productive ubiquitination complex. For pomalidomide-based PROTACs, the linker is typically attached at the C4 or C5 position of the phthalimide (B116566) ring. researchgate.net This modularity, enabled by building blocks like Pomalidomide-PEG2-NH2 hydrochloride, allows for the rapid synthesis of PROTAC libraries to screen for optimal linker length, composition, and attachment site to achieve the desired selectivity profile. nih.govscientificlabs.ie

Table 1: Examples of Linker-Mediated PROTAC Selectivity This table is interactive. You can sort and filter the data.

| PROTAC System | Target(s) | Linker Modification | Outcome | Reference |

| Lapatinib-based | EGFR, HER2 | Original Linker | Degrades both EGFR and HER2 | nih.gov |

| Lapatinib-based | EGFR, HER2 | Extension by one ethylene glycol unit | Selective degradation of EGFR | nih.gov |

| p38 MAPK-targeted | p38α, p38δ | 10-atom linker | Selective degradation of p38δ | arxiv.org |

| JQ1-based (MZ1) | BRD2, BRD3, BRD4 | PEG linker | Selective degradation of BRD4 due to H-bond formation | nih.gov |

| CDK-targeted (CP-10) | CDK4, CDK6 | Pomalidomide-PEG1 linker | Preferential degradation of CDK6 | glpbio.commedchemexpress.com |

Comparative Analysis with Alternative E3 Ligase Ligand Linker Conjugates

Cereblon (CRBN) Ligand Variants (e.g., Thalidomide (B1683933), Lenalidomide (B1683929) analogs)

Pomalidomide (B1683931) belongs to the family of immunomodulatory imide drugs (IMiDs), which also includes thalidomide and lenalidomide. nih.gov These molecules are well-established ligands for Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgnih.govrsc.org The binding of an IMiD to CRBN alters its substrate specificity, enabling the recruitment and degradation of "neosubstrates" that are not typically targeted by the native E3 ligase. nih.govrsc.org This mechanism is responsible for the therapeutic effects of these drugs in conditions like multiple myeloma. frontiersin.orgrsc.org

In the context of PROTACs, thalidomide and its analogs are frequently used due to their well-characterized interaction with CRBN, favorable physicochemical properties, and relatively low molecular weight. researchgate.net Pomalidomide-PEG2-NH2 hydrochloride represents a ready-to-use building block for PROTAC synthesis, where the pomalidomide moiety serves to hijack the CRL4-CRBN complex. caltagmedsystems.co.ukmedchemexpress.com

Researchers have explored various analogs and linker attachment points to optimize the performance of CRBN-based PROTACs. frontiersin.orgresearchgate.net

Thalidomide Analogs : Besides pomalidomide, derivatives of thalidomide and lenalidomide are commonly employed. frontiersin.orgresearchgate.net For instance, 4-hydroxythalidomide and various alkyl-connected thalidomide and lenalidomide derivatives have been synthesized to provide different vectors for linker attachment. frontiersin.orgnih.gov The choice of analog and the point of linker attachment can significantly influence the stability of the resulting PROTAC and its ability to induce neosubstrate degradation. nih.gov

Lenalidomide Analogs : Lenalidomide, another potent CRBN ligand, is also a popular choice for PROTAC design. researchgate.net Like pomalidomide, it can be functionalized for linker attachment at various positions. xcessbio.comprobechem.comchemsrc.com Two prominent PROTAC molecules in clinical trials, ARV-110 and ARV-471, utilize lenalidomide and pomalidomide respectively to recruit CRBN.

Novel CRBN Ligands : To overcome potential limitations of glutarimide-based ligands, such as racemization and instability, novel scaffolds are being developed. researchgate.net Phenyl dihydrouracil (B119008) derivatives, for example, have emerged as promising CRBN ligands that lack a chiral center and can be incorporated into PROTACs.

| CRBN Ligand Class | Examples | Key Features | Primary Use in PROTACs |

|---|---|---|---|

| Thalidomide Analogs | Pomalidomide, 4-Hydroxythalidomide | Potent CRBN binders; well-established pharmacology. frontiersin.orgrsc.org | Hijacking the CRL4-CRBN E3 ligase complex for targeted protein degradation. frontiersin.org |

| Lenalidomide Analogs | Lenalidomide, Lenalidomide-4-aminomethyl | High-affinity CRBN binding; good drug-like properties. xcessbio.commedchemexpress.com | Used in clinically advanced PROTACs like ARV-110. |

| Novel Scaffolds | Phenyl Dihydrouracil Derivatives | A-chiral, potentially more stable than glutarimides. researchgate.net | Expanding the chemical space for CRBN-recruiting PROTACs. |

Von Hippel-Lindau (VHL) Ligase Ligand-Linker Conjugates

Alongside CRBN, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely exploited ligases in TPD. nih.govnih.gov VHL is the substrate recognition component of the CRL2-VHL complex, which famously targets the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.govrsc.org The development of potent, non-peptidic small-molecule VHL ligands revolutionized the PROTAC field, enabling the creation of drug-like degraders. nih.govrsc.org

VHL ligands, such as (S,R,S)-AHPC (a derivative of the original VHL ligand VH032), are commonly conjugated to linkers for PROTAC synthesis. adooq.commedchemexpress.com These conjugates, like Pomalidomide-PEG2-NH2 hydrochloride, provide a modular approach to degrader construction.

Key Differences and Considerations:

Binding Site and Mechanism : VHL ligands mimic the HIF-1α peptide, binding to a specific pocket on the VHL protein. nih.gov This is a different binding site and mechanism compared to how IMiDs interact with CRBN.

Ligand Properties : VHL ligands are typically more complex and have a higher molecular weight than CRBN ligands, which can present challenges for achieving favorable drug-like properties in the final PROTAC. However, their high affinity and specificity are advantageous. rsc.orgnih.gov

Linker Conjugation : Similar to CRBN ligands, various VHL ligand-linker conjugates are available, featuring different linker types (e.g., PEG, carba) and lengths to facilitate optimal ternary complex formation. medchemexpress.comenamine.netmedchemexpress.com

Tissue Expression : VHL is widely expressed across different tissues, making it a versatile E3 ligase for targeting proteins in various disease contexts. nih.gov

| E3 Ligase | Ligand Example | Ligand Characteristics | PROTAC Application |

|---|---|---|---|

| Cereblon (CRBN) | Pomalidomide | Smaller, good drug-like properties, potential for instability. researchgate.net | Widely used, including in clinical-stage PROTACs ARV-110 and ARV-471. |

| Von Hippel-Lindau (VHL) | (S,R,S)-AHPC (VH032 derivative) | Higher molecular weight, potent and specific, mimics HIF-1α. nih.govrsc.orgadooq.com | Extensively used due to well-defined binders and broad tissue expression. nih.gov |

Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates

The Inhibitor of Apoptosis Proteins (IAP) family, including cellular IAP1 (cIAP1) and X-linked IAP (XIAP), represents another class of E3 ligases that can be hijacked for TPD. nih.govwikipedia.org These proteins contain a RING domain that confers E3 ligase activity and are naturally involved in regulating apoptosis and immune signaling. nih.govdrugbank.com

Ligands for IAPs are often based on Smac mimetics, such as LCL161, or bestatin (B1682670) derivatives. nih.gov These ligands bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins. nih.gov This binding can induce self-ubiquitination and degradation of the IAPs themselves, or, when incorporated into a PROTAC (sometimes called a SNIPER - Specific and Nongenetic IAP-dependent Protein Eraser), can recruit a target protein for degradation. nih.govnih.gov

Key Differences and Considerations:

Dual Action : A key feature of IAP-based degraders is their potential for a dual mechanism of action. They not only degrade the intended target but can also induce the degradation of cIAP1, which can independently promote cancer cell death. nih.gov

Ligand Development : The discovery of non-peptidic, small-molecule IAP ligands like methyl bestatin (MetBS) was a crucial step for their use in PROTACs. nih.gov More recently, novel IAP ligands have been developed through in silico screening to expand the available chemical tools. sigmaaldrich.com

Recruitment Selectivity : Some IAP-based degraders have been shown to preferentially recruit XIAP over cIAP1 for target degradation, highlighting the potential for fine-tuning the biological outcome. nih.gov

Murine Double Minute 2 (MDM2) Ligand-Linker Conjugates

Murine Double Minute 2 (MDM2) is an E3 ubiquitin ligase best known as a critical negative regulator of the p53 tumor suppressor. nih.govscienceopen.com By ubiquitinating p53, MDM2 targets it for proteasomal degradation. nih.gov Given its role as an oncogene in many cancers where it is overexpressed, inhibitors have been developed to block the MDM2-p53 interaction. scienceopen.comnih.gov

These same inhibitors, such as those derived from the nutlin family (e.g., Nutlin-3, RG7388), can be repurposed as E3 ligase ligands in PROTACs. nih.govscienceopen.comresearchgate.net They bind to the p53-binding pocket on MDM2, allowing the recruitment of the ligase to a new target protein.

Key Differences and Considerations:

Ligand Origin : MDM2 ligands used in PROTACs are typically derived from existing inhibitors developed to disrupt the MDM2-p53 protein-protein interaction. nih.govscienceopen.com

Efficacy : While functional, PROTACs that recruit MDM2 have generally been found to be less effective at inducing degradation compared to those that recruit CRBN or VHL. scienceopen.comnih.gov

Therapeutic Context : Hijacking MDM2 is a particularly interesting strategy in cancers with wild-type p53, as the PROTAC could simultaneously degrade an oncogenic target and stabilize p53 by competing for MDM2 binding. scienceopen.com

| E3 Ligase | Ligand Example | Mechanism of Recruitment | Unique Feature/Consideration |

|---|---|---|---|

| IAP | LCL161, Methyl bestatin | Ligand binds to BIR domains. nih.gov | Can induce degradation of both the target protein and the IAP ligase itself. nih.gov |

| MDM2 | Nutlin-3, RG7388 | Ligand binds to the p53-binding pocket. scienceopen.comresearchgate.net | Less efficient than CRBN/VHL; potential to also stabilize p53. scienceopen.comnih.gov |

Exploration of Novel E3 Ubiquitin Ligase Recruiters beyond CRBN

The human genome encodes over 600 E3 ligases, yet the vast majority of TPD efforts have focused on CRBN and VHL. sigmaaldrich.comnih.gov This reliance on a limited set of recruiters presents potential challenges, including acquired resistance and cell-type-specific expression limitations. nih.gov Consequently, there is a significant and active effort to discover and validate ligands for novel E3 ligases to expand the TPD toolbox. sigmaaldrich.comdundee.ac.uk

Expanding the repertoire of usable E3 ligases could offer several advantages:

Overcoming Resistance : If a cancer cell develops resistance to a CRBN-based PROTAC (e.g., by mutating CRBN), a PROTAC that hijacks a different E3 ligase could still be effective. nih.gov

Tissue-Specific Degradation : Some E3 ligases are expressed in a tissue-specific manner. Developing PROTACs that recruit these ligases could lead to more targeted therapies with fewer off-target effects.

Improved Degradation Profiles : Different E3 ligases may have different efficiencies or specificities for certain types of target proteins, potentially leading to more potent or selective degraders.

Recent research has identified ligands for other E3 ligases such as DCAF (DDB1-Cul4 associated factor) proteins, and RNF4 and RNF114 (RING-type zinc-finger proteins), demonstrating the feasibility of expanding beyond the traditional recruiters. nih.gov The ongoing development of new screening platforms, including DNA-encoded libraries and phenotypic screens, is poised to accelerate the discovery of ligands for this largely untapped family of enzymes. sigmaaldrich.com

Future Directions and Emerging Research Avenues in Pomalidomide Peg2 Nh2 Hydrochloride Based Protac Research

Development of PROTACs for Novel Protein Targets and Disease Areas

The modular nature of PROTACs, exemplified by the structure of pomalidomide-PEG2-NH2 hydrochloride, allows for the substitution of different target protein ligands, thereby expanding their therapeutic reach beyond established targets. Researchers are actively exploring new frontiers in oncology and other disease areas by designing PROTACs that can degrade proteins previously considered "undruggable."

In oncology, efforts are underway to target a wider array of cancer-driving proteins. For instance, pomalidomide-based PROTACs are being developed to degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are responsible for resistance to conventional tyrosine kinase inhibitors in non-small cell lung cancer. nih.gov By linking a suitable EGFR inhibitor to a pomalidomide-PEG linker, researchers aim to create degraders that can overcome this resistance. nih.gov Another area of intense investigation is the targeting of histone deacetylases (HDACs). Overexpression of HDAC8 is implicated in several cancers, and novel pomalidomide-based PROTACs have been synthesized to selectively degrade this enzyme, showing promise for therapeutic intervention. nih.gov

Beyond cancer, the application of pomalidomide-based PROTACs is being explored for neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins. researchgate.netbohrium.comnih.gov Conditions such as Alzheimer's and Parkinson's disease involve the buildup of proteins like tau and alpha-synuclein, respectively. researchgate.net The PROTAC strategy offers a direct mechanism to clear these pathogenic proteins. researchgate.net The development of brain-penetrant PROTACs using pomalidomide (B1683931) as the E3 ligase ligand is a key focus of this research, aiming to provide novel therapeutic options for these debilitating disorders. nih.gov

| Novel Target Class | Specific Protein Example | Associated Disease Area | Reference |

| Receptor Tyrosine Kinases | EGFR (mutant forms) | Non-Small Cell Lung Cancer | nih.gov |

| Epigenetic Modifiers | HDAC8 | Various Cancers | nih.gov |

| Misfolded Proteins | Tau, Alpha-Synuclein | Neurodegenerative Diseases | researchgate.net |

| Transcription Factors | FOXM1 | Various Cancers | nih.gov |

| Kinases | BTK (mutant forms) | Chronic Lymphocytic Leukemia | nih.gov |

Advancements in Linker Design and Scaffold Engineering for Enhanced Potency and Selectivity

The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's efficacy and selectivity. The PEG2 linker in pomalidomide-PEG2-NH2 hydrochloride represents a foundational element that is subject to extensive research and optimization. The length, composition, and attachment points of the linker significantly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.com

Research has shown that systematic variation of the PEG chain length can dramatically impact degradation efficiency. explorationpub.com For some targets, a longer or shorter PEG chain may be required to achieve the optimal orientation for ubiquitination. nih.gov Beyond simple length adjustments, the introduction of more rigid or conformationally constrained linkers is an active area of investigation. nih.gov These modifications can improve the stability of the ternary complex and enhance the pharmacokinetic properties of the PROTAC molecule. nih.gov

Scaffold engineering of the pomalidomide core itself is another promising avenue for improving PROTAC performance. A significant challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger proteins, which can be recruited by the phthalimide (B116566) ring of pomalidomide. nih.govresearchgate.net To address this, researchers are developing "bumped" pomalidomide analogues. nih.gov By introducing steric modifications at the C5 position of the phthalimide ring, it is possible to disrupt the binding of off-target proteins without compromising the recruitment of CRBN, thereby enhancing the selectivity of the resulting PROTAC. nih.govresearchgate.net

| Advancement | Rationale | Desired Outcome | Reference |

| Linker Length Optimization | Fine-tune the distance and orientation between the target protein and E3 ligase. | Enhanced degradation potency. | nih.govexplorationpub.com |

| Rigid Linker Scaffolds | Reduce conformational flexibility and improve stability. | Increased ternary complex stability and improved pharmacokinetics. | nih.gov |

| "Bumped" Pomalidomide Analogs | Introduce steric hindrance to block off-target binding. | Minimized off-target effects and improved selectivity. | nih.govresearchgate.net |

| Photo-switchable Linkers | Enable external control over PROTAC activity. | Spatiotemporal control of protein degradation. | nih.gov |

Mechanistic Elucidation of PROTAC Resistance and Strategies for Overcoming It

As with any targeted therapy, the development of resistance is a significant clinical challenge for pomalidomide-based PROTACs. Understanding the molecular mechanisms that underpin resistance is crucial for developing strategies to overcome it and prolong therapeutic benefit.

A primary mechanism of resistance to pomalidomide and PROTACs that utilize it is the alteration of the E3 ligase machinery. nih.govacs.org This can occur through mutations in the CRBN gene itself, which prevent the PROTAC from binding to the E3 ligase. nih.gov Downregulation of CRBN expression is another common resistance mechanism observed in multiple myeloma patients treated with immunomodulatory drugs (IMiDs) like pomalidomide. nih.gov Furthermore, mutations in other components of the Cullin-RING ligase (CRL) complex, of which CRBN is a part, can also impair the degradation process and lead to resistance. nih.gov

Strategies to circumvent resistance are a major focus of current research. One approach is the development of PROTACs that can recruit alternative E3 ligases. By having a diverse toolkit of E3 ligase recruiters, it may be possible to switch to a different PROTAC if resistance to a CRBN-based degrader emerges. Another strategy involves the development of next-generation pomalidomide analogues that can overcome resistance mutations. For example, the development of degraders with novel scaffolds, such as MGD-22 with a phthalazinone core, has shown the potential to overcome acquired resistance to pomalidomide in hematological cancers. acs.org Additionally, combination therapies that target parallel survival pathways or inhibit mechanisms of resistance are being explored. nih.gov For instance, combining pomalidomide-based degraders with other anti-cancer agents can create synergistic effects and potentially prevent or delay the onset of resistance.

| Resistance Mechanism | Molecular Basis | Strategy to Overcome | Reference |

| E3 Ligase Mutation | Mutations in the CRBN gene preventing PROTAC binding. | Develop PROTACs that recruit alternative E3 ligases. | nih.govnih.gov |

| E3 Ligase Downregulation | Decreased expression of CRBN protein. | Use of agents that upregulate CRBN expression. | nih.gov |

| Alterations in CRL Complex | Mutations in other components of the Cullin-RING ligase complex. | Develop next-generation degraders with improved binding affinity. | nih.gov |

| Target Protein Mutations | Mutations in the target protein that prevent PROTAC binding. | Design PROTACs with new warheads targeting different sites on the protein. | nih.gov |

Expanding the Scope of Degrader Modalities Beyond PROTACs (e.g., Lysine-targeting degraders)

The fundamental principle of targeted protein degradation, which is at the heart of pomalidomide-based PROTACs, is being extended to new degrader modalities that operate through distinct mechanisms. These emerging technologies hold the promise of further expanding the druggable proteome and addressing the limitations of current approaches.

One such area is the development of molecular glues. Unlike the bivalent nature of PROTACs, molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govuthsc.edu Pomalidomide itself is a classic example of a molecular glue, inducing the degradation of transcription factors Ikaros and Aiolos. nih.gov Future research will focus on the rational design of new molecular glues based on the pomalidomide scaffold to degrade a wider range of proteins. uthsc.edu